3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one 3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 108132-88-3
VCID: VC20828903
InChI: InChI=1S/C10H9N3O3/c1-13-9(11-12-10(13)14)6-2-3-7-8(4-6)16-5-15-7/h2-4H,5H2,1H3,(H,12,14)
SMILES: CN1C(=NNC1=O)C2=CC3=C(C=C2)OCO3
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2 g/mol

3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

CAS No.: 108132-88-3

Cat. No.: VC20828903

Molecular Formula: C10H9N3O3

Molecular Weight: 219.2 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one - 108132-88-3

Specification

CAS No. 108132-88-3
Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5-one
Standard InChI InChI=1S/C10H9N3O3/c1-13-9(11-12-10(13)14)6-2-3-7-8(4-6)16-5-15-7/h2-4H,5H2,1H3,(H,12,14)
Standard InChI Key QWYJYHUAIBWZQX-UHFFFAOYSA-N
SMILES CN1C(=NNC1=O)C2=CC3=C(C=C2)OCO3
Canonical SMILES CN1C(=NNC1=O)C2=CC3=C(C=C2)OCO3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator